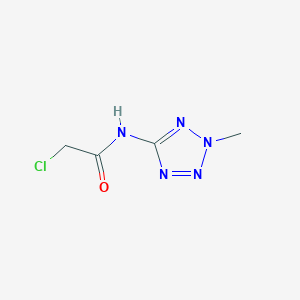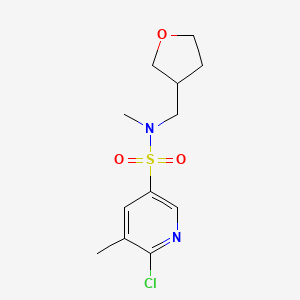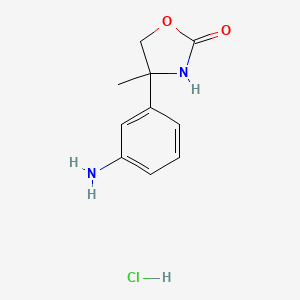
4-(3-Aminophenyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Aminophenyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride, also known as AMOZ, is a synthetic compound that belongs to the class of oxazolidinone antibiotics. AMOZ has been extensively studied due to its potent antibacterial properties and its potential use in the treatment of bacterial infections.
Mecanismo De Acción
4-(3-Aminophenyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. It prevents the formation of the initiation complex between mRNA and the ribosome, thereby blocking the elongation of the polypeptide chain. This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and side effects in animal studies. It has good oral bioavailability and is rapidly absorbed into the bloodstream. This compound is metabolized in the liver and excreted in the urine. It has been shown to have a long half-life in humans, allowing for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Aminophenyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride has several advantages for use in lab experiments. It has potent antibacterial properties and is effective against a wide range of bacteria. It has good oral bioavailability and is rapidly absorbed into the bloodstream. However, there are also limitations to its use in lab experiments. This compound is a synthetic compound and may not accurately mimic the effects of natural antibiotics. It may also have limited efficacy against certain bacterial strains.
Direcciones Futuras
There are several future directions for research on 4-(3-Aminophenyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride. One area of research is the development of new derivatives of this compound with improved antibacterial properties. Another area of research is the use of this compound in combination with other antibiotics to enhance its efficacy. Additionally, the potential use of this compound in the treatment of tuberculosis and other mycobacterial infections warrants further investigation. Finally, the development of new methods for the synthesis of this compound may lead to more efficient and cost-effective production of the compound.
Métodos De Síntesis
4-(3-Aminophenyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride can be synthesized by the reaction of 3-aminophenylacetic acid with 4-methyl-2-oxazolidinone in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
4-(3-Aminophenyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride has been extensively studied for its antibacterial properties and its potential use in the treatment of bacterial infections. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound has also been studied for its potential use in the treatment of tuberculosis and other mycobacterial infections.
Propiedades
IUPAC Name |
4-(3-aminophenyl)-4-methyl-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-10(6-14-9(13)12-10)7-3-2-4-8(11)5-7;/h2-5H,6,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHZVZNBUQBXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1)C2=CC(=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


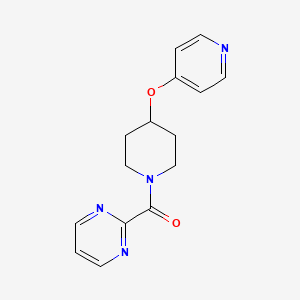
![2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2749966.png)


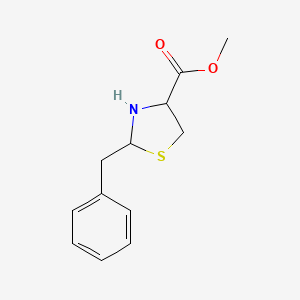
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2749970.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749972.png)



![5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2749978.png)
